Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
Description
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a fluorinated thiazole derivative characterized by a trifluoromethyl-substituted thiazole core and a difluoroacetate ester group. Key properties include:
- CAS Number: 70024-28-1 .
- Structural Features: The thiazole ring at position 2 is substituted with a trifluoromethyl group, while the acetate moiety contains two fluorine atoms, enhancing lipophilicity and metabolic stability.
This compound is cataloged as a building block (Enamine Part Number: EN300-12443391) for pharmaceutical and agrochemical research, though its specific applications remain underexplored in the provided evidence .
Properties
Molecular Formula |
C8H6F5NO2S |
|---|---|
Molecular Weight |
275.20 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate |
InChI |
InChI=1S/C8H6F5NO2S/c1-2-16-6(15)7(9,10)5-14-3-4(17-5)8(11,12)13/h3H,2H2,1H3 |
InChI Key |
FWTNHFILRGGPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(S1)C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Research Findings and Analysis
Reaction Optimization
- Solvent effects: Polar aprotic solvents such as acetonitrile and DME enhance reaction rates and yields by stabilizing charged intermediates.
- Temperature: Moderate heating (60–80 °C) balances reaction kinetics and minimizes side reactions.
- Catalyst loading: Low palladium catalyst loadings (2 mol%) are sufficient for effective coupling, minimizing metal contamination.
- Base selection: Potassium carbonate is preferred for its mild basicity and compatibility with fluorinated substrates.
Mechanistic Insights
- The thiazole ring formation proceeds via nucleophilic substitution followed by intramolecular cyclization.
- The palladium-catalyzed coupling likely follows a classical oxidative addition, transmetallation, and reductive elimination sequence, enabling selective C–C bond formation at the 2-position of the thiazole ring.
Challenges and Considerations
- Handling of fluorinated reagents requires careful control of moisture and temperature to prevent hydrolysis or decomposition.
- Purification demands chromatographic techniques due to close polarity of byproducts.
- Scale-up requires optimization of stirring and temperature control to maintain yield and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of α-haloketones | Ethyl bromodifluoroacetate, thiourea | Acetonitrile, 25–80 °C, 12 h | 65–80 | Simple, mild conditions | Moderate yield, purification needed |
| Pd-Catalyzed Cross-Coupling | 2-Bromo-5-(trifluoromethyl)thiazole, PdCl2(PPh3)2, K2CO3 | DME, 80 °C, 12 h | 75–85 | High selectivity, good yield | Requires inert atmosphere, catalyst cost |
Chemical Reactions Analysis
Types of Reactions
Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group, in particular, is known to increase the compound’s binding affinity to its target molecules, leading to enhanced biological activity .
Comparison with Similar Compounds
Limitations and Data Discrepancies
- Molecular Weight Conflict : The target compound’s molecular weight is ambiguously reported as 141.17 and 162.19 . This inconsistency may arise from typographical errors or unstated hydration states.
- Unverified Bioactivity : While structural analogs show promise in antiviral research, direct evidence for the target compound’s biological activity is absent in the provided materials.
Biological Activity
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
| Property | Value |
|---|---|
| Common Name | Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate |
| CAS Number | 2758002-77-4 |
| Molecular Formula | C8H6F5NO2S |
| Molecular Weight | 275.20 g/mol |
The biological activity of Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is largely attributed to its structural components:
- Thiazole Ring : This moiety is known for its role in various biological activities, including anticancer and antimicrobial effects.
- Trifluoromethyl Group : Enhances lipophilicity, facilitating cell membrane penetration and interaction with biological targets.
- Ester Functional Group : May influence the compound's reactivity and bioavailability.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that thiazole derivatives can possess significant anticancer properties. For instance, compounds similar to Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate have been evaluated for their cytotoxic effects against various cancer cell lines.
In one study, thiazole derivatives were shown to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 1.61 to 10 µg/mL . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiazole ring in enhancing anticancer activity.
Antimicrobial Activity
Thiazole-containing compounds are also recognized for their antimicrobial properties. Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate may exhibit similar effects due to the presence of the thiazole moiety. Research has indicated that modifications to thiazole structures can lead to improved efficacy against bacterial strains .
Case Studies
- Cytotoxicity Assay : A study involving a series of thiazole derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against human glioblastoma cells. The presence of a trifluoromethyl group was correlated with increased activity .
- Antimicrobial Testing : In another investigation, a group of thiazole derivatives was screened for antibacterial activity against common pathogens. Results showed that certain modifications led to significant inhibition of bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
